molecular formula C15H20ClNO3 B1630959 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 52763-21-0

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No.: B1630959
CAS No.: 52763-21-0
M. Wt: 297.78 g/mol
InChI Key: UQOMEAWPKSISII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0) is a piperidine derivative with a molecular formula of C₁₅H₁₉NO₃·ClH and a molecular weight of 297.78 g/mol. Its structure features a benzyl group at the piperidine nitrogen, a ketone at position 3, and an ethyl ester at position 2. The compound exhibits a melting point of 162–165°C and is commonly utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as protein kinase inhibitors .

Properties

CAS No.

52763-21-0

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydron;chloride

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H

InChI Key

UQOMEAWPKSISII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl

Canonical SMILES

[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-]

Other CAS No.

52763-21-0

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The enolate form of 1-benzyl-3-piperidone attacks the electrophilic carbonyl carbon of dimethyl carbonate, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the ester product. Sodium hydride (NaH) serves as both a base and catalyst, enabling deprotonation of the piperidone α-hydrogen.

Experimental Protocol

  • Reagents :

    • 1-Benzyl-3-piperidone (72 g)
    • Dimethyl carbonate (500 mL)
    • Sodium hydride (60% dispersion in oil, 38 g)
  • Procedure :

    • Combine 1-benzyl-3-piperidone and dimethyl carbonate under nitrogen.
    • Add NaH gradually to avoid exothermic runaway.
    • Reflux for 20 minutes.
    • Quench with water (800 mL), extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
  • Outcomes :

    • Yield : 99%
    • Purity : >95% (HPLC)
    • Byproducts : Trace methanol and unreacted starting material.

Condensation-Cyclization Route from N-Benzyl Glycine Ethyl Ester

Patent CN110734393B discloses a scalable method involving sequential condensation and cyclization.

Synthetic Pathway

  • Intermediate 2 Formation :

    • React N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate (e.g., 4-chloroethyl butyrate) in toluene.
    • Add potassium carbonate to deprotonate the glycine ester, facilitating nucleophilic substitution.
  • Cyclization :

    • Treat Intermediate 2 with aqueous NaOH to induce ring closure via intramolecular aldol condensation.
    • Acidify with HCl to precipitate the hydrochloride salt.

Optimization Data

Parameter Laboratory Scale Industrial Scale
Solvent Toluene Dichloromethane
Temperature 0–5°C (step 1) 25°C (continuous)
Reaction Time 4 hours 2 hours
Yield 93.3% 97.1%
Purity (HPLC) 99.5% 99.8%

Key Industrial Adjustments :

  • Continuous flow reactors reduce solvent volume by 40%.
  • Seeding with high-purity crystals ensures >99% enantiomeric excess.

Reductive Amination and Resolution

A third approach, adapted from Pfizer’s tofacitinib synthesis, employs reductive amination followed by chiral resolution.

Steps and Conditions

  • Reductive Amination :

    • React 4-methylpiperidine with benzaldehyde in methanol.
    • Use sodium borohydride (NaBH₄) or NaB(OAc)₃H as reducing agents.
    • Yield : 92% (86:14 cis:trans ratio).
  • Chiral Resolution :

    • Treat the racemic mixture with L-di-p-toluoyl-tartaric acid (L-DTTA) in ethanol.
    • Recrystallize twice to achieve 97.3:2.7 cis:trans ratio.

Challenges

  • Trans Isomer Contamination : Persistent at 2.7% despite optimization.
  • Byproducts : Methylthiomethyl ether (5–8%) from incomplete oxidation.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Nucleophilic Substitution 99 95 Moderate 7.90
Condensation-Cyclization 97.1 99.5 High 5.20
Reductive Amination 92 98 Low 12.40

Industrial Crystallization Techniques

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v) for high recovery (89%).
  • Temperature Gradient : Cool from 60°C to 4°C at 1°C/min to minimize inclusion impurities.

Purity Enhancement

  • Adsorbent Filtration : Use activated carbon (2% w/w) to remove colored impurities.
  • pH Control : Maintain pH 1–2 during HCl salt formation to prevent free base precipitation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used in scientific research for the synthesis of receptor agonists and antagonists. It serves as a building block for the development of compounds that target specific receptors in the body, such as serotonin receptors.

In addition to its use in medicinal chemistry, the compound is also employed in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are important intermediates in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on its structure and the target receptor. The binding of the compound to the receptor can modulate the receptor’s activity, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variation

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS 1454-53-1)
  • Molecular Formula: C₁₅H₁₉NO₃·ClH (same as target compound).
  • Key Difference : Oxo group at position 4 instead of 3.
  • Properties : Higher melting point (~170°C, decomposition) compared to the target compound (162–165°C), likely due to altered crystal packing .
  • Applications : Used as a research compound and intermediate, though its synthetic applications differ due to reactivity shifts caused by the ketone position .
Methyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate (CAS 175406-94-7)
  • Molecular Formula: C₁₄H₁₇NO₃.
  • Key Difference : Methyl ester instead of ethyl.
  • Applications: Limited data, but structural similarity suggests utility in analogous synthetic pathways .

Ester Group Variations

Ethyl vs. Methyl Esters
  • Ethyl Ester (Target Compound) : Higher molecular weight (297.78 vs. 247.29 g/mol for methyl analog) and enhanced lipophilicity, favoring membrane permeability in bioactive molecules .
  • Methyl Ester (CAS 175406-94-7) : Lower steric hindrance may improve reaction kinetics in ester hydrolysis or transesterification .

Functional Group Modifications

1-Benzyl-3-Carbomethoxy-4-Piperidone Hydrochloride (CAS 3939-01-3)
  • Key Difference : Methoxycarbonyl group at position 3 and oxo at position 4.
  • Applications : Primarily used in heterocyclic chemistry for constructing pyrido[3,4-d]pyrimidines, diverging from the target compound’s role in kinase inhibitor synthesis .

Melting Points and Stability

Compound CAS Number Melting Point (°C) Stability Notes
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl 52763-21-0 162–165 Stable under dry, cool conditions
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl 1454-53-1 ~170 (dec.) Hygroscopic; requires anhydrous storage

Biological Activity

Overview

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (EBOP HCl) is an organic compound with the molecular formula C₁₅H₂₀ClNO₃ and a molecular weight of 297.78 g/mol. It is characterized by a piperidine structure, which contributes to its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₅H₂₀ClNO₃
  • Molecular Weight : 297.78 g/mol
  • Melting Point : 165 °C
  • Appearance : White crystalline powder

The specific biological targets and mechanisms of action for EBOP HCl are not fully elucidated in the literature. However, it is known to act as a building block for synthesizing various receptor agonists and antagonists, particularly those targeting serotonin receptors. The compound can influence cellular processes by modulating enzyme activity and receptor binding, leading to changes in signaling pathways and gene expression.

Cellular Effects

EBOP HCl has been shown to affect various cellular processes, including:

  • Cell Signaling Pathways : It may modulate pathways related to neurotransmission and hormonal regulation.
  • Gene Expression : The compound could influence the expression of genes involved in metabolic processes.
  • Enzyme Activity : It has potential as an enzyme inhibitor or activator, depending on the context of its use.

Research Applications

EBOP HCl is utilized in several scientific research domains:

  • Medicinal Chemistry : It serves as a precursor for synthesizing bioactive compounds that may have therapeutic effects on neurological disorders.
  • Organic Synthesis : The compound is used in creating complex organic molecules, including chromeno[3,4-c]pyridin-5-ones, which have significant pharmaceutical relevance.

Case Studies and Research Findings

  • Synthesis of Receptor Agonists :
    • Research has demonstrated that derivatives of EBOP HCl can be synthesized to create compounds that interact with specific receptors in the body. For instance, studies published in the Journal of Medicinal Chemistry highlight its role in developing serotonin receptor modulators.
  • Therapeutic Potential :
    • A study focused on the synthesis of N-benzyl derivatives indicated promising results for their use in treating conditions like depression and anxiety due to their action on neurotransmitter systems .
  • Chemical Reactions :
    • EBOP HCl undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of different derivatives that can exhibit distinct biological activities.

Data Table: Summary of Biological Activities and Applications

Activity TypeDescriptionReferences
Enzyme ModulationActs as an enzyme inhibitor or activator affecting metabolic pathways
Receptor AgonismServes as a precursor for compounds targeting serotonin receptors
Organic SynthesisUsed in synthesizing complex organic molecules including chromeno-pyridinones
Therapeutic ApplicationsPotential applications in treating neurological disorders

Q & A

Basic: What are the key steps for synthesizing Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, and how can reaction efficiency be optimized?

Answer:
The compound is synthesized via Pd-C catalyzed hydrogenation of its benzylated precursor. A critical step is the N-debenzylation reaction, which requires elevated hydrogen pressure (4.9 atm) to achieve completion within 4 hours. However, recent protocols (e.g., Chen et al., 2009) reduced reaction time to 2 hours by modifying catalyst activation or solvent systems. Researchers should monitor reaction progress using TLC or HPLC and optimize parameters (e.g., catalyst loading, solvent polarity, and hydrogen pressure) to minimize side products like over-debenzylated derivatives .

Advanced: How do discrepancies in reported physical properties (e.g., melting point, molecular weight) impact experimental reproducibility?

Answer:
Conflicting data exist:

  • Molecular Weight : 297.78 (anhydrous, TCI) vs. 297.11 (SpiroChem AG) .
  • Melting Point : ~170°C (dec., TCI) vs. 162°C (dec., Huayang) .
    These variations may arise from hydration states (e.g., hydrate vs. anhydrous forms) or impurities. To resolve:
  • Characterize batches via elemental analysis, NMR, or XRPD.
  • Cross-reference CAS numbers (e.g., 1454-53-1 vs. 52763-21-0) to confirm structural identity .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in tightly sealed containers under dry, ventilated conditions (20–25°C) to avoid degradation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers address incomplete toxicological data for risk assessment?

Answer:
No comprehensive toxicity studies exist . Mitigation strategies include:

  • In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity.
  • In Vitro Testing : Conduct Ames tests (mutagenicity) and cytotoxicity assays (e.g., MTT on HepG2 cells).
  • Hierarchical Exposure Limits : Apply ALARA (As Low As Reasonably Achievable) principles during handling .

Basic: What analytical methods are suitable for purity assessment and structural confirmation?

Answer:

  • HPLC/GC-MS : Quantify purity (>98% per TCI) using C18 columns and acetonitrile/water gradients .
  • NMR : Confirm structure via ¹H/¹³C peaks (e.g., benzyl protons at ~7.3 ppm, ester carbonyl at ~170 ppm) .
  • Melting Point : Compare observed values (162–170°C) with literature, noting decomposition behavior .

Advanced: What are the challenges in scaling up debenzylation reactions, and how can they be mitigated?

Answer:
Challenges :

  • High-pressure hydrogenation requires specialized reactors, increasing costs and safety risks .
  • Catalyst deactivation due to HCl release during reaction .
    Solutions :
  • Explore alternative catalysts (e.g., Raney Ni) or hydrogen donors (e.g., ammonium formate) under milder conditions.
  • Use flow chemistry systems to enhance mass transfer and reduce pressure requirements .

Basic: How can researchers validate the stability of this compound under long-term storage?

Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC.
  • LC-MS Analysis : Detect hydrolyzed products (e.g., free carboxylic acid) to assess ester group stability .

Advanced: What derivatives or analogs of this compound are biologically relevant, and how are they synthesized?

Answer:
Key derivatives include:

  • Ethyl 4-piperidone-3-carboxylate hydrochloride : Intermediate for opioid receptor ligands .
  • N-Boc-3-carboethoxy-4-piperidone : Used in peptidomimetic drug design .
    Synthesis involves modifying the benzyl group via alkylation or introducing substituents on the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.